Nimbidiol

Catalog No.
S3157401
CAS No.
113332-25-5
M.F
C17H22O3
M. Wt
274.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nimbidiol

CAS Number

113332-25-5

Product Name

Nimbidiol

IUPAC Name

(4aS)-6,7-dihydroxy-1,1,4a-trimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

InChI

InChI=1S/C17H22O3/c1-16(2)5-4-6-17(3)11-8-14(20)13(19)7-10(11)12(18)9-15(16)17/h7-8,15,19-20H,4-6,9H2,1-3H3/t15?,17-/m1/s1

InChI Key

JMBKXUYCBVKSSY-OMOCHNIRSA-N

SMILES

CC1(CCCC2(C1CC(=O)C3=CC(=C(C=C32)O)O)C)C

Solubility

not available

Canonical SMILES

CC1(CCCC2(C1CC(=O)C3=CC(=C(C=C32)O)O)C)C

Isomeric SMILES

C[C@]12CCCC(C1CC(=O)C3=CC(=C(C=C23)O)O)(C)C

Nimbidiol is a naturally occurring modified diterpenoid compound extracted from the root bark of the Azadirachta indica, commonly known as neem. This compound has garnered attention due to its significant biological activities, particularly in the context of diabetes and renal health. Nimbidiol is characterized by its ability to inhibit various disaccharidases, which are enzymes that play a crucial role in carbohydrate metabolism. Its structure and properties have been extensively studied, revealing its potential therapeutic applications.

, including:

  • Oxidation: Nimbidiol can undergo oxidation reactions, which may alter its functional groups and affect its biological activity.
  • Reduction: Similar to oxidation, reduction reactions can modify the chemical structure of Nimbidiol, potentially enhancing or diminishing its efficacy.
  • Substitution: Nimbidiol may also engage in substitution reactions, where one functional group is replaced by another, leading to the formation of derivatives with varied properties .

These reactions are essential for understanding how Nimbidiol can be modified for enhanced therapeutic effects.

Nimbidiol exhibits a range of biological activities, making it a compound of interest in pharmacological research:

  • Glucosidase Inhibition: Nimbidiol effectively inhibits intestinal disaccharidases such as maltase-glucoamylase and sucrase-isomaltase, which are critical in glucose absorption. This inhibition is beneficial for managing blood sugar levels in diabetic patients .
  • Anti-inflammatory Effects: Research indicates that Nimbidiol can reduce inflammation and extracellular matrix accumulation in diabetic nephropathy models. It mitigates renal fibrosis by downregulating pro-inflammatory cytokines and matrix metalloproteinases .
  • Renal Protection: In animal studies, Nimbidiol has shown protective effects against kidney dysfunction associated with diabetes. It improves renal function by reversing pathological changes linked to fibrosis and inflammation .

The synthesis of Nimbidiol has been achieved through various methods:

  • Natural Extraction: The primary method involves extracting Nimbidiol from the root bark of the neem tree using organic solvents. This method retains the natural configuration of the compound but may yield low quantities.
  • Total Synthesis: Researchers have developed synthetic routes to produce Nimbidiol from simpler organic compounds, such as (+)-manool. This approach allows for the generation of larger quantities for research and potential therapeutic use .

Nimbidiol has several promising applications:

  • Diabetes Management: Due to its glucosidase inhibitory properties, Nimbidiol is explored as a potential treatment for type 2 diabetes.
  • Renal Health: Its ability to ameliorate renal fibrosis positions it as a candidate for treating diabetic nephropathy and other kidney-related disorders.
  • Anticancer Research: Preliminary studies suggest that Nimbidiol may possess anticancer properties, warranting further investigation into its mechanisms and efficacy against various cancer types .

Interaction studies involving Nimbidiol have highlighted its complex relationships with other biochemical pathways:

  • Matrix Metalloproteinases: Nimbidiol modulates the activity of matrix metalloproteinases, which are crucial in extracellular matrix remodeling. This modulation is vital for preventing excessive fibrosis in diabetic kidneys .
  • Cytokine Regulation: It influences the expression of pro-inflammatory cytokines, thereby reducing inflammation associated with chronic diseases like diabetes .

These interactions underscore the multifaceted role of Nimbidiol in biological systems.

Nimbidiol shares structural and functional similarities with several other compounds derived from neem or related plants. Below is a comparison highlighting its uniqueness:

CompoundSourceBiological ActivityUnique Features
AzadirachtinNeemInsecticidal, anti-inflammatoryStronger insecticidal properties
NimbinNeemAntimicrobial, anti-inflammatoryKnown for immunomodulatory effects
NimbolideNeemAntitumor activityExhibits potent cytotoxicity against cancer cells
SalanninNeemAntifungalPrimarily used for agricultural pest control

Nimbidiol's distinct glucosidase inhibition and renal protective properties set it apart from these compounds, making it particularly valuable in diabetes management and kidney health.

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

274.15689456 g/mol

Monoisotopic Mass

274.15689456 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-04-14

Explore Compound Types